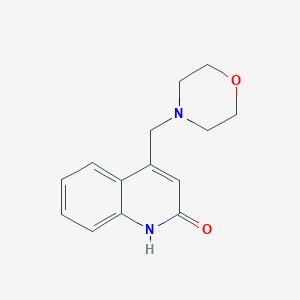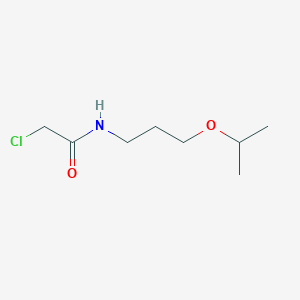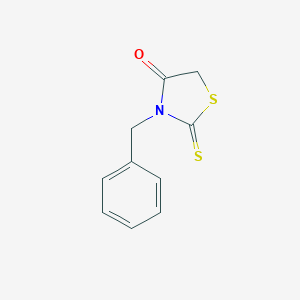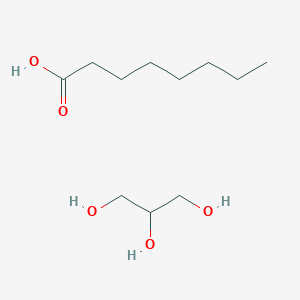
Rhenium boride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(boranylidyne)rhenium typically involves the deoxygenation of commercially available perrhenate anion (ReO₄⁻) with pinacol borane (HBpin). This reaction results in the formation of a rhenium complex comprising hydride and boron ligands . The structure of the resulting complex can be analyzed using X-ray crystallography, NMR spectroscopy, and DFT calculations .
Industrial Production Methods: While specific industrial production methods for bis(boranylidyne)rhenium are not extensively documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired complex. The process may involve the use of specialized equipment for handling and purifying the compound .
Análisis De Reacciones Químicas
Types of Reactions: Rhenium boride undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it may act as a catalyst or reactant.
Reduction: It can also undergo reduction reactions, often involving the transfer of electrons to or from the rhenium center.
Substitution: Substitution reactions involving bis(boranylidyne)rhenium typically involve the replacement of ligands around the rhenium center.
Common Reagents and Conditions: Common reagents used in reactions with bis(boranylidyne)rhenium include pinacol borane (HBpin), 9-borabicyclo[3.3.1]nonane (9-BBN), and various organic substrates. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from reactions involving bis(boranylidyne)rhenium depend on the specific reaction type. For example, hydroboration reactions can yield borylated organic compounds, while oxidation reactions may produce rhenium oxides .
Aplicaciones Científicas De Investigación
Rhenium boride has several scientific research applications, including:
Materials Science: It is explored for its potential use in the development of advanced materials with unique electronic and mechanical properties.
Biological Applications: While not extensively studied, there is potential for bis(boranylidyne)rhenium to be used in biological applications, such as antimicrobial agents.
Mecanismo De Acción
The mechanism by which bis(boranylidyne)rhenium exerts its effects involves the activation of B-H bonds by the rhenium center. This activation facilitates various catalytic processes, such as hydroboration and C-H borylation. The molecular targets and pathways involved in these reactions include the coordination of boron ligands to the rhenium center and subsequent electron transfer processes .
Comparación Con Compuestos Similares
Rhenium Tricarbonyl Complexes: These complexes are known for their use in biological imaging and catalysis.
Rhenium Oxides: Used in various catalytic processes, including oxidation reactions.
Rhenium Halides:
Uniqueness: Rhenium boride is unique due to its ability to activate B-H bonds and facilitate hydroboration reactions with high regioselectivity. This property distinguishes it from other rhenium complexes, making it a valuable compound for specific catalytic applications .
Propiedades
Número CAS |
12355-99-6 |
|---|---|
Fórmula molecular |
B2Re |
Peso molecular |
207.83 g/mol |
Nombre IUPAC |
bis(boranylidyne)rhenium |
InChI |
InChI=1S/2B.Re |
Clave InChI |
OLXPHXSOQYDZNT-UHFFFAOYSA-N |
SMILES |
[B].[B].[Re] |
SMILES canónico |
B#[Re]#B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















